molecular formula C28H23N5O8 B11282909 N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B11282909
M. Wt: 557.5 g/mol
InChI Key: BKQUVNMIJHTVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a structurally complex quinazolinone derivative characterized by a fused [1,3]dioxolo[4,5-g]quinazoline core, a 3-phenyl-1,2,4-oxadiazole substituent, and a 2,4-dimethoxyphenylacetamide side chain. Its design integrates heterocyclic motifs known for pharmacological relevance, including anticancer, antimicrobial, and central nervous system (CNS) modulation . The compound’s unique substitution pattern distinguishes it from analogous derivatives, warranting a detailed comparison to elucidate structure-activity relationships (SARs) and synthetic challenges.

Properties

Molecular Formula

C28H23N5O8

Molecular Weight

557.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C28H23N5O8/c1-37-17-8-9-19(21(10-17)38-2)29-24(34)13-32-20-12-23-22(39-15-40-23)11-18(20)27(35)33(28(32)36)14-25-30-26(31-41-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,29,34)

InChI Key

BKQUVNMIJHTVNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC

Origin of Product

United States

Biological Activity

Overview

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure incorporates multiple functional groups that suggest a variety of biological activities. This article reviews its biological activity, focusing on anticancer properties and interactions with various molecular targets.

Structural Characteristics

The compound features:

  • Dimethoxyphenyl group
  • Dioxoloquinazoline moiety
  • Oxadiazole unit

These components contribute to its potential pharmacological effects by enabling diverse interactions with biological pathways.

Anticancer Properties

Initial studies indicate that this compound exhibits promising anticancer activity. The presence of the oxadiazole ring is particularly noteworthy as compounds containing this moiety have been linked to significant anticancer effects. For instance:

  • Mechanism of Action : The compound is believed to modulate biological pathways through specific binding interactions with enzymes and receptors involved in cancer progression. This includes inhibition of critical proteins that promote tumor growth.

Case Studies and Research Findings

Several studies have evaluated the efficacy of related compounds and their mechanisms:

  • Zhang et al. Study :
    • Compounds similar to the target compound were screened for anticancer activity using TRAP PCR-ELISA assays.
    • Notably, a related oxadiazole derivative showed an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7) .
  • Inhibition Studies :
    • Compounds from the same family have demonstrated inhibition against key cancer cell lines with varying IC50 values:
      • Prostate cancer (PC-3): IC50 = 0.67 µM
      • Colon cancer (HCT-116): IC50 = 0.80 µM
      • Renal cancer (ACHN): IC50 = 0.87 µM .
  • Dual Activity :
    • The oxadiazole core has been shown to provide both antimicrobial and anticancer properties, targeting thymidylate synthase (TS), which is crucial for DNA synthesis .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
3,4-DimethoxyphenylacetonitrileContains a dimethoxy groupUsed as an intermediate in synthesis
2-(3,4-Dimethoxyphenyl)-N-methylethylamineAmino derivativePotential for different biological activities
Benzoic acid derivativeSimple aromatic carboxylic acidCommonly used in pharmaceuticals

The complexity of N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo...) suggests enhanced therapeutic effects compared to simpler analogs due to its multi-functional structure.

Mechanism-Based Approaches

Research into the mechanisms by which this compound exerts its effects is ongoing. Preliminary investigations focus on:

  • Molecular docking studies : To predict binding affinities with target enzymes.
  • In vitro assays : To evaluate cytotoxicity against various cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Analysis

Molecular networking () reveals that the target compound clusters with quinazolinones sharing fused dioxolane rings (cosine score >0.85) . Fragmentation patterns suggest the 3-phenyl-1,2,4-oxadiazole group contributes to distinct MS/MS ions (e.g., m/z 177.042 for oxadiazole cleavage), differentiating it from analogs with methyl or isoxazole substituents.

Synthetic Challenges : The target compound’s synthesis likely requires multi-step regioselective alkylation and cyclization, akin to methods for dichlorophenyl derivatives (e.g., carbonyldiimidazole-mediated coupling) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions starting from precursors like methyl 2-isothiocyanatobenzoate. Key steps include hydrogen peroxide oxidation to form intermediates such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by coupling with N,N′-carbonyldiimidazole and substituted acetamides under anhydrous conditions (e.g., DMF at 0–5°C). Yield optimization requires precise stoichiometric control of coupling agents and inert atmospheres to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the 1,3-dioxolo and oxadiazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. Thin-layer chromatography (TLC) or HPLC should monitor reaction progress at each synthetic stage .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting GABAergic receptors (e.g., radioligand binding assays) due to structural similarities to anticonvulsant quinazolinone derivatives. For in vivo screening, employ the pentylenetetrazole (PTZ)-induced seizure model in mice, with dose escalation (10–100 mg/kg) and monitoring of latency to clonic-tonic seizures. Include positive controls (e.g., valproic acid) and statistical validation via ANOVA .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties. Address this by:

  • Conducting metabolic stability assays (e.g., liver microsomes) to assess cytochrome P450 interactions.
  • Using computational tools (e.g., molecular docking) to predict blood-brain barrier permeability.
  • Modifying substituents (e.g., replacing the 3-phenyl-1,2,4-oxadiazole group with bioisosteres) to enhance bioavailability .

Q. How can computational modeling optimize the compound’s interaction with therapeutic targets?

  • Methodological Answer : Employ density functional theory (DFT) to analyze electronic properties of the dioxoloquinazolinone core. Use molecular dynamics simulations (e.g., in COMSOL Multiphysics) to model binding kinetics with proteins like GABA-A receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD values) .

Q. What experimental designs mitigate challenges in regioselective functionalization of the quinazolinone core?

  • Methodological Answer : Regioselectivity issues in alkylation/arylation steps can be addressed via:

  • Protecting group strategies : Temporarily block reactive sites (e.g., 6,8-dioxo groups) with trimethylsilyl chloride.
  • Catalytic control : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H functionalization .

Q. How do structural analogs compare in activity, and what SAR trends emerge?

  • Methodological Answer : Compare derivatives with modified substituents (Table 1). For example:

Substituent PositionModificationBiological Activity (IC50)Key SAR Insight
7-Position3-Phenyl-1,2,4-oxadiazole12 nM (GABA-A binding)Bulky groups enhance affinity
2,4-DimethoxyphenylNitro substitution>1 µMElectron-withdrawing groups reduce activity
Data synthesized from analogs in .

Methodological Notes

  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert gas flow rates) meticulously to ensure reproducibility .
  • Data Validation : Cross-validate biological assays with orthogonal methods (e.g., electrophysiology for GABAergic activity) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.